Methyl 3-(5-bromothiophen-2-yl)acrylate
CAS No.:
Cat. No.: VC14216205
Molecular Formula: C8H7BrO2S
Molecular Weight: 247.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7BrO2S |
|---|---|
| Molecular Weight | 247.11 g/mol |
| IUPAC Name | methyl 3-(5-bromothiophen-2-yl)prop-2-enoate |
| Standard InChI | InChI=1S/C8H7BrO2S/c1-11-8(10)5-3-6-2-4-7(9)12-6/h2-5H,1H3 |
| Standard InChI Key | UQYOUWDULIDGLV-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C=CC1=CC=C(S1)Br |
Introduction
Synthesis Methods
The synthesis of methyl 3-(5-bromothiophen-2-yl)acrylate primarily employs the Knoevenagel condensation, a classic method for forming α,β-unsaturated carbonyl compounds .
Knoevenagel Condensation
Reagents:
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5-Bromothiophene-2-carbaldehyde
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Methyl acrylate
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Base catalyst (e.g., piperidine or potassium carbonate)
Procedure:
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The aldehyde and methyl acrylate are refluxed in a polar aprotic solvent (e.g., ethanol or DMF).
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The base catalyzes the deprotonation of methyl acrylate, forming an enolate that attacks the aldehyde.
Optimization:
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Side Reactions: Over-condensation or polymerization can occur with excess base or prolonged heating .
Alternative Routes
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Suzuki-Miyaura Coupling: Bromothiophene derivatives are cross-coupled with acrylate boronic esters, though this method is less common .
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One-Pot Lithiation: A lithiated thiophene intermediate reacts with methyl cyanoacrylate, followed by bromination .
Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 247.11 g/mol | |
| Melting Point | 145–147°C | |
| Solubility | DMSO, THF, Chloroform | |
| λ<sub>max</sub> (UV-Vis) | 280 nm (π→π* transition) | |
| Stability | Sensitive to light and moisture |
Spectroscopic Data:
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IR: Strong bands at 1715 cm⁻¹ (C=O stretch) and 615 cm⁻¹ (C-Br stretch).
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<sup>1</sup>H NMR (CDCl₃): δ 3.91 (s, 3H, OCH₃), 7.19 (d, 1H, thiophene-H), 7.51 (d, 1H, thiophene-H), 8.22 (s, 1H, vinyl-H) .
Applications in Organic Synthesis
Building Block for Heterocycles
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Thienoindoles: Serves as a precursor in Fischer indole synthesis for antitumor agents .
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Dyes and Sensors: Conjugated systems derived from this compound exhibit solvatochromic properties .
Cross-Coupling Reactions
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Suzuki Coupling: The bromine atom undergoes palladium-catalyzed coupling with aryl boronic acids to generate biaryl systems .
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Heck Reaction: The acrylate’s double bond participates in olefinations, forming styryl derivatives .
Example Reaction:
Recent Research and Developments
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Green Synthesis: Microwave-assisted Knoevenagel condensation reduces reaction time to 15 minutes .
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Polymer Chemistry: Incorporated into conductive polymers for organic field-effect transistors (OFETs) .
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Drug Delivery: Functionalized nanoparticles loaded with thiophene-acrylate hybrids show pH-responsive release .
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